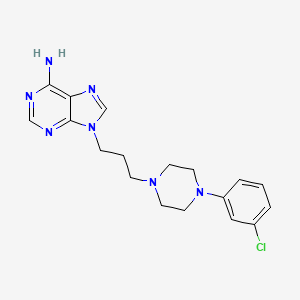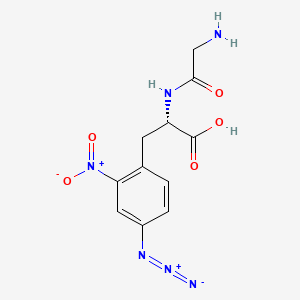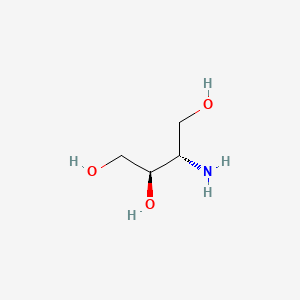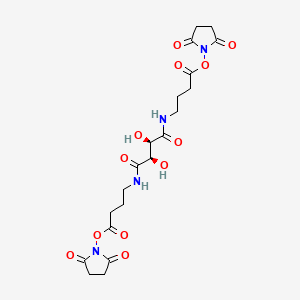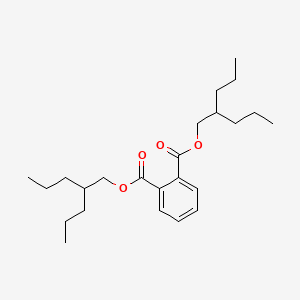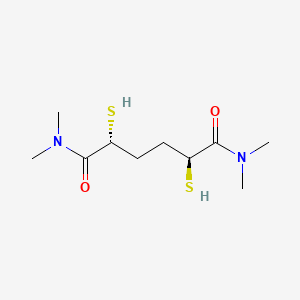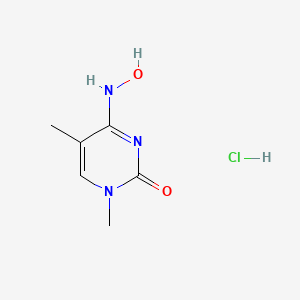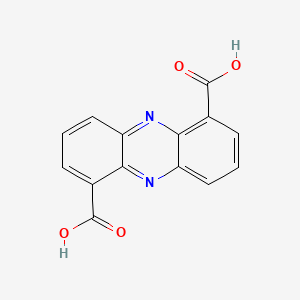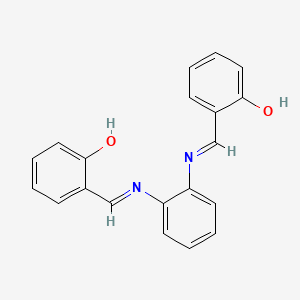
N,N'-Bis(salicyliden)-1,2-phenylendiamin
Übersicht
Beschreibung
Synthesis Analysis
Salophen is synthesized through the condensation of salicylaldehyde with o-phenylenediamine in ethanol. This process results in a Schiff base with distinct tautomeric forms, predominantly in the keto-enamine tautomer, supported by solid-state structures and computational studies (Mota et al., 2012).
Molecular Structure Analysis
The molecular structure of Salophen has been detailed through X-ray diffraction, showing a planar configuration conducive to stacking in a parallel fashion within crystals. This arrangement suggests intermolecular charge-transfer interactions facilitated by short O–H···N hydrogen bonds, highlighting its thermochromic properties and potential for intramolecular proton transfer (Hoshino et al., 1988).
Chemical Reactions and Properties
Salophen demonstrates a variety of chemical behaviors, including the ability to chelate metal ions leading to complexes with significant antiproliferative effects on cancer cell lines. Its interaction with metals like iron and copper reveals a potential for generating reactive oxygen species and inducing apoptosis in tumor cells, thereby suggesting a multifaceted mechanism of action (Hille et al., 2009).
Physical Properties Analysis
The Schiff base's physical properties have been explored through spectroscopy studies, revealing its vibrational modes and stability across various temperatures. It remains stable up to temperatures where a phase transition from solid to liquid occurs, with thermal analyses indicating a significant weight loss attributed to dehydration and melting (Toledo et al., 2016).
Chemical Properties Analysis
The chemical sensing capabilities of Salophen, particularly for metal ions like Mg2+ and Cu2+, have been studied. It shows high sensitivity and selectivity, making it an efficient fluorescent chemosensor. The alteration of its emission spectrum upon interaction with these ions underscores its utility in detecting and quantifying metal concentrations in various samples (Taherpour et al., 2018), (Fang et al., 2014).
Wissenschaftliche Forschungsanwendungen
Gewinnung von Metallionen
N,N’-Bis(salicyliden)-1,2-phenylendiamin wurde als aktiver Bestandteil für die Gewinnung von Ni(II)-, Cu(II)- und Zn(II)-Ionen aus wässrigen Lösungen verwendet {svg_1}. Es wurde als Extraktionsmittel oder als Träger für die Gewinnung dieser Metallionen eingesetzt {svg_2}. Die Gewinnung erfolgte an einer Modellösung, die nur ein einziges Metallion enthielt {svg_3}.
Extraktion von Kupfer(II)-Ionen
Die Verbindung hat sich als erfolgreiches Extraktionsmittel für die Gewinnung von Metallionen erwiesen, insbesondere für die Gewinnung von Kupfer(II)-Ionen {svg_4}.
Gewinnung von Edelmetallionen
N,N’-Bis(salicyliden)-1,2-phenylendiamin wurde als Extraktionsmittel in der klassischen Flüssig-Flüssig-Extraktion und als Träger in Membranverfahren zur Gewinnung von Edelmetallionen (Pd2+, Ag+, Pt2+ und Au3+) aus wässrigen Lösungen eingesetzt {svg_5}.
Sorption und Desorption
Im Falle der Verwendung von Membranen wurden sowohl Sorption als auch Desorption untersucht {svg_6}. Salen wurde bisher nicht in den Sorptionsprozessen von Edelmetallionen eingesetzt {svg_7}.
Spektrophotometrische Bestimmung von Nickel
N,N-bis(3-methylsalicyliden)-ortho-phenylendiamin (MSOPD) wirkt als chromogenes Reagenz für die spektrophotometrische Bestimmung von Nickel in einigen Lebensmittel- und anderen natürlichen Proben {svg_8}.
Lichtbeständigkeit und Lagerfähigkeit
Schiff-Base, die von Salicylaldehyd und Diamin abgeleitet ist, und ihre Cobalt-Komplexe haben sich als lichtbeständig erwiesen und eine gute Lagerfähigkeit gezeigt {svg_9}.
Wirkmechanismus
Target of Action
N,N’-Bis(salicylidene)-1,2-phenylenediamine, also known as N,N’-Disalicylal-1,2-phenylenediamine, primarily targets metal ions, particularly transition metals like iron (Fe) and copper (Cu). These metal ions play crucial roles in various biological processes, including electron transfer and catalysis .
Mode of Action
The compound acts as a chelating agent, forming stable complexes with metal ions. It coordinates with the metal ions through its nitrogen and oxygen atoms, creating a stable ring structure. This interaction can inhibit the metal ions’ catalytic activity, affecting processes such as oxidative stress and electron transfer .
Biochemical Pathways
By chelating metal ions, N,N’-Bis(salicylidene)-1,2-phenylenediamine can disrupt several biochemical pathways. For instance, it can inhibit the Fenton reaction, which involves iron and hydrogen peroxide to produce reactive oxygen species (ROS). This inhibition reduces oxidative stress and prevents cellular damage .
Pharmacokinetics
The pharmacokinetics of N,N’-Bis(salicylidene)-1,2-phenylenediamine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through passive diffusion due to its lipophilic nature. It distributes widely in tissues, particularly those rich in metal ions. Metabolism may involve conjugation reactions, and excretion is primarily through the kidneys .
Result of Action
At the molecular level, the chelation of metal ions by N,N’-Bis(salicylidene)-1,2-phenylenediamine reduces the availability of these ions for catalytic processes. This leads to decreased ROS production and reduced oxidative stress. At the cellular level, this can result in enhanced cell survival and reduced damage to cellular components such as DNA, proteins, and lipids .
Action Environment
Environmental factors such as pH, temperature, and the presence of other ions can influence the efficacy and stability of N,N’-Bis(salicylidene)-1,2-phenylenediamine. For example, acidic conditions can enhance its chelating ability, while high temperatures may destabilize the compound. The presence of competing ions can also affect its binding affinity to target metal ions .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[[2-[(2-hydroxyphenyl)methylideneamino]phenyl]iminomethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2/c23-19-11-5-1-7-15(19)13-21-17-9-3-4-10-18(17)22-14-16-8-2-6-12-20(16)24/h1-14,23-24H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXFYGSOGECBSOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NC2=CC=CC=C2N=CC3=CC=CC=C3O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3946-91-6 | |
| Record name | 3946-91-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5478 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N,N'-Bis(salicylidene)-1,2-phenylenediamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of Salophen?
A1: Salophen (C20H16N2O2) has a molecular weight of 316.36 g/mol.
Q2: What spectroscopic techniques are used to characterize Salophen and its metal complexes?
A2: Researchers frequently employ FTIR, 1H NMR, 13C NMR, UV-Vis, and mass spectrometry to characterize Salophen and its metal complexes. [, , , , ] These techniques provide insights into the structure, bonding, and electronic properties of these compounds.
Q3: What are the characteristic peaks observed in the FTIR spectrum of Salophen?
A3: The FTIR spectrum of Salophen exhibits characteristic peaks at 3446 cm-1 and 1612 cm-1, corresponding to O-H stretching and C=N stretching vibrations, respectively. [] Upon complexation with metal ions, these peaks shift, indicating the coordination of the ligand to the metal center.
Q4: Does the structure of Salophen change upon metal complexation?
A4: Yes, Salophen typically acts as a tetradentate ligand, coordinating to metal ions through its two phenolic oxygen atoms and two azomethine nitrogen atoms. [, ] This coordination often results in the formation of square planar or tetrahedral geometries around the metal center.
Q5: What is the thermal stability of Salophen and its metal complexes?
A5: Salophen and its complexes generally exhibit good thermal stability. [, , ] Thermogravimetric analysis (TGA) is commonly used to study their decomposition patterns and thermal stability.
Q6: How stable are Salophen metal complexes in different solvents?
A6: The stability of Salophen metal complexes in various solvents depends on factors such as the nature of the metal ion, the substituents on the Salophen ligand, and the solvent polarity. Some complexes exhibit good solubility and stability in organic solvents like DMF, CHCl3, and THF. [, ]
Q7: How do Salophen metal complexes act as catalysts?
A7: Salophen metal complexes, especially those of cobalt, copper, and aluminum, are known for their catalytic activity in various organic reactions. [, , ] The metal center typically acts as the active site, facilitating reactions through coordination and activation of substrates.
Q8: What types of reactions are catalyzed by Salophen metal complexes?
A8: Salophen metal complexes have been successfully employed as catalysts in reactions like the copolymerization of carbon dioxide and epoxides, [] N-arylation of pyrazoles, [] and reductive amination of carbonyl compounds. []
Q9: How does the substituent on the Salophen ligand influence catalytic activity?
A9: Modifying the substituents on the Salophen ligand can significantly impact the catalytic activity of the resulting metal complex. [, ] For instance, introducing bulky groups can enhance catalytic activity by creating a more sterically demanding environment around the metal center.
Q10: How is computational chemistry employed in Salophen research?
A10: Computational chemistry tools like DFT calculations are used to study various aspects of Salophen and its complexes, including molecular geometry, electronic structure, excitation energies, and optical properties. [, , ] These studies provide valuable insights into the structure-property relationships of these compounds.
Q11: Can computational models predict the properties of novel Salophen derivatives?
A11: Yes, QSAR (Quantitative Structure-Activity Relationship) models, developed using computational methods, can predict the properties of novel Salophen derivatives based on their structural features. [, ] These models can accelerate the discovery and development of new Salophen-based materials with tailored properties.
Q12: How does modifying the Salophen structure affect its biological activity?
A12: Studies have shown that introducing different substituents on the Salophen framework can significantly alter its biological activity, particularly its anti-cancer properties. [, , , ] For example, incorporating electron-withdrawing groups can enhance cytotoxicity.
Q13: What is the role of the metal ion in the biological activity of Salophen complexes?
A13: The metal ion plays a crucial role in the biological activity of Salophen complexes. Different metal ions can impart distinct properties to the complex, influencing its cellular uptake, interactions with biomolecules, and overall efficacy. [, , ]
Q14: How can the stability of Salophen metal complexes be improved?
A14: Strategies for enhancing the stability of Salophen metal complexes include modifying the ligand structure, using appropriate counterions, and developing suitable formulation strategies. [, ] These approaches aim to protect the complex from degradation and maintain its activity.
Q15: What are the challenges in formulating Salophen complexes for pharmaceutical applications?
A15: Formulating Salophen complexes for pharmaceutical use presents challenges related to their solubility, stability in physiological conditions, and potential toxicity. [, ] Researchers are exploring various drug delivery systems and formulation strategies to overcome these hurdles.
Q16: What are the potential applications of Salophen and its derivatives in medicine?
A16: Research suggests that Salophen and its metal complexes hold promise as potential therapeutic agents, particularly for cancer treatment. [, , , ] Their ability to inhibit tumor cell growth and induce apoptosis makes them attractive candidates for further investigation.
Q17: How do Salophen metal complexes exert their anti-cancer effects?
A17: Salophen metal complexes exhibit anti-cancer activity through various mechanisms, including DNA interaction, [] induction of apoptosis, [, ] and generation of reactive oxygen species (ROS). [] The specific mechanism of action can vary depending on the metal ion and ligand structure.
Q18: Have any Salophen-based compounds entered clinical trials for cancer treatment?
A18: While Salophen metal complexes have shown promising anti-cancer activity in preclinical studies, no Salophen-based compound has yet progressed to clinical trials. [, ] Further research is needed to optimize their efficacy, safety, and pharmacokinetic properties.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![methyl (15S,17R)-17-ethyl-7-methoxy-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4(9),5,7-tetraene-1-carboxylate](/img/structure/B1198338.png)
